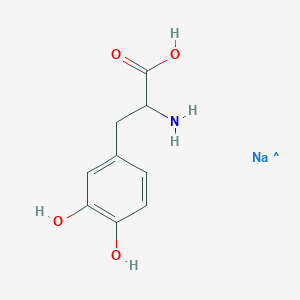
Levodopa (sodium);3,4-Dihydroxyphenylalanine (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Levodopa (sodium);3,4-Dihydroxyphenylalanine (sodium) is a naturally occurring amino acid derivative and a precursor to the neurotransmitter dopamine. It is widely used in the treatment of Parkinson’s disease and dopamine-responsive dystonia due to its ability to cross the blood-brain barrier and replenish dopamine levels in the brain .
準備方法
Synthetic Routes and Reaction Conditions
Levodopa can be synthesized through several methods. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another method includes the reaction of L-tyrosine with aqueous hydrogen bromide to yield 3-bromo-L-tyrosine, followed by hydroxylation using an alkali base and copper iodide as a catalyst . Industrial production often employs microbial fermentation using microorganisms with tyrosinase activity or enzymatic conversion by immobilized tyrosinase .
Industrial Production Methods
The industrial production of Levodopa typically involves asymmetric hydrogenation. due to limitations such as poor conversion rates and low enantioselectivity, alternative biotechnological approaches have been developed. These include microbial fermentation using Erwinia herbicola and electroenzymatic conversion systems .
化学反応の分析
Types of Reactions
Levodopa undergoes various chemical reactions, including:
Oxidation: Levodopa can be oxidized to form dopamine.
Decarboxylation: In the presence of aromatic L-amino acid decarboxylase, Levodopa is decarboxylated to dopamine.
Polymerization: At high concentrations, Levodopa can undergo polymerization.
Common Reagents and Conditions
Oxidation: Requires oxygen and enzymes such as tyrosinase.
Decarboxylation: Catalyzed by aromatic L-amino acid decarboxylase.
Polymerization: Occurs at high concentrations of Levodopa.
Major Products
科学的研究の応用
Levodopa has extensive applications in various fields:
Medicine: Primarily used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.
Chemistry: Used in the synthesis of dopamine and other catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and neuroprotection.
Industry: Utilized in the production of pharmaceuticals and as a research tool in neurochemistry
作用機序
Levodopa exerts its effects by crossing the blood-brain barrier and being decarboxylated to dopamine by aromatic L-amino acid decarboxylase. This supplemental dopamine performs the role of endogenous dopamine, stimulating dopaminergic receptors and alleviating symptoms of dopamine deficiency .
類似化合物との比較
Similar Compounds
Dopamine: The direct neurotransmitter that Levodopa is converted into.
Norepinephrine: Another neurotransmitter synthesized from dopamine.
Epinephrine: Also synthesized from dopamine and involved in the fight-or-flight response.
Uniqueness
Levodopa’s ability to cross the blood-brain barrier and be converted into dopamine makes it unique among its similar compounds. Dopamine itself cannot cross the blood-brain barrier, making Levodopa a crucial therapeutic agent for conditions like Parkinson’s disease .
特性
CAS番号 |
63302-01-2 |
|---|---|
分子式 |
9H10NNaO4 |
分子量 |
219.17 |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14); |
InChIキー |
LRRQZAXMUDRSPC-RGMNGODLSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Levodopa |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















